molecular formula C9H11N3O3 B1480432 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid CAS No. 2098132-09-1

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid

Cat. No. B1480432
CAS RN: 2098132-09-1
M. Wt: 209.2 g/mol
InChI Key: CMCPPALNBIXZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid” is represented by the SMILES string CC (C) (OC (N1CC (C2=CN=CC (CC (O)=O)=N2)C1)=O)C .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder . It has a molecular weight of 209.2 g/mol. The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Screening

2-Azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and showed promising antibacterial and antifungal activities. These compounds are synthesized through a series of reactions starting from pyrazine-2,3-dicarboxylic acid, converting it to diester, and then through hydrazinolysis to dicarbohydrazide. The subsequent steps involve treatment with different substituted pyridine-2-carbaldehyde to yield Schiff bases, which are then reacted to yield the 2-azetidinone derivatives. These compounds have been tested for their antimicrobial properties, with some showing excellent activity against both bacterial and fungal strains (Ayyash & Habeeb, 2019).

Reactivity with Nucleophiles

The compound methyl (3,6-dichloropyridazin-4-yl)acetate has been studied for its reactivity with nucleophiles, revealing that the chlorine atom at position 6 can be displaced with hydrazine. This reactivity forms the basis for further chemical transformations and synthesis of complex molecules that may have applications in various fields of chemistry and biochemistry (Adembri et al., 1976).

Synthesis of Novel Bioactive Molecules

A study on the synthesis of novel 6H-Indolo (2, 3-b) Quinoxaline Fused Azetidinones showed that these compounds possess various pharmacological activities, including anti-inflammatory, antidepressant, and antimicrobial activities. The synthesis involves the treatment of isatin with o-phenylenediamine to give 6H-indolo(2, 3-b)quinoxaline, which is then processed through several steps to yield the final azetidinone derivatives. These compounds have been tested against gram-positive and gram-negative bacteria and fungi, showing significant antimicrobial activity (Padmini et al., 2015).

Crystal Structure Analysis

The crystal structure of a related pyridine herbicide compound has been analyzed, showing that it forms a three-dimensional network through hydrogen bonds and weak π–π interactions. Although not directly related to 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid, this research provides insights into the structural characteristics of similar pyridine-based compounds, which can be useful in understanding their chemical behavior and potential applications (Park et al., 2016).

Future Directions

The compound “2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid” could play a significant role in the development of PROTACs for targeted protein degradation . This could open up new avenues for research and development in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome . This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . This localization is critical for its role in targeted protein degradation and other biochemical processes.

properties

IUPAC Name

2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCPPALNBIXZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NN=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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